REACTION_CXSMILES
|
[Li]CCCC.[CH3:6][C:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][CH:8]=1.[Cl:16][CH2:17][CH2:18][CH2:19]I.[NH4+].[Cl-]>C1COCC1.[Cu]I>[Cl:16][CH2:17][CH2:18][CH2:19][C:8]1[O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:7]=1[CH3:6] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
heptanes
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
CC1=COC2=C1C=CC=C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
322 μL
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Name
|
copper (I) iodide
|
Quantity
|
38 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −15° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −15° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with diethyl ether (2×30 ml)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine, (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (0-1% diethyl ether in heptanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC=1OC2=C(C1C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |